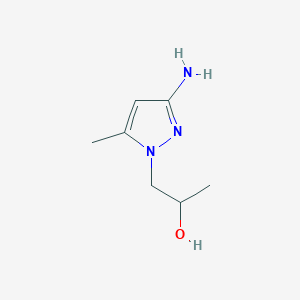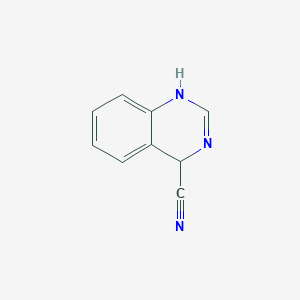![molecular formula C10H7NO B11920847 6H-Furo[2,3-f]isoindole CAS No. 23628-74-2](/img/structure/B11920847.png)
6H-Furo[2,3-f]isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Furo[2,3-f]isoindole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Furo[2,3-f]isoindole typically involves the cyclization of appropriate precursors. One common method includes the use of pyrrole ring closure reactions. For instance, multicomponent reactions, [3+2] cycloaddition of azomethine ylides, and münchnones, as well as transition metal-catalyzed C–H activation reactions, have been employed to synthesize isoindole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. Techniques such as Rhodium-catalyzed intramolecular condensation and Ni(II)-catalyzed deesterification are promising for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 6H-Furo[2,3-f]isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
6H-Furo[2,3-f]isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and pigments due to its stable ring structure.
Wirkmechanismus
The mechanism of action of 6H-Furo[2,3-f]isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[3,4-f]isoindole: This compound features a similar fused ring system but with a pyrrole ring instead of a furan ring.
Isoindole: This compound is an isomer of indole and features a benzene ring fused with a pyrrole ring.
Uniqueness: 6H-Furo[2,3-f]isoindole is unique due to the presence of both a furan and an isoindole ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
23628-74-2 |
|---|---|
Molekularformel |
C10H7NO |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
6H-furo[3,2-f]isoindole |
InChI |
InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1-6,11H |
InChI-Schlüssel |
PSEBTXFRSGUBFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC3=CNC=C3C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


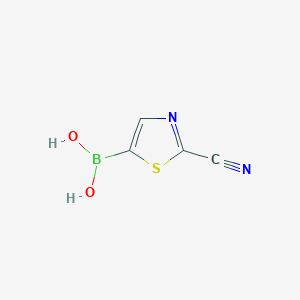
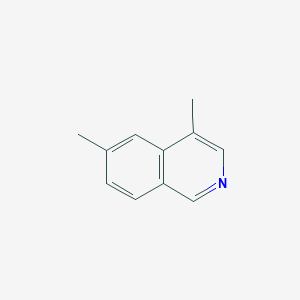

![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)
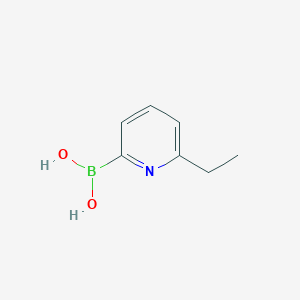
![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
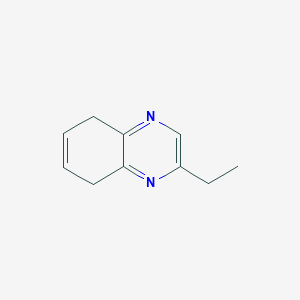


![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
